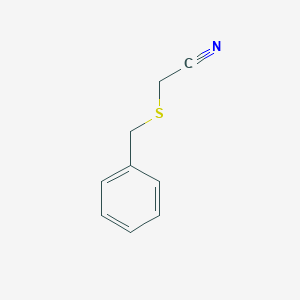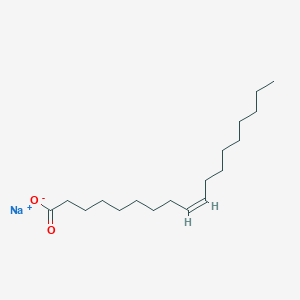
(S)-(+)-1-Cyclohexylethylamine
Overview
Description
(S)-(+)-1-Cyclohexylethylamine is an organic compound characterized by the presence of a cyclohexyl group attached to an ethylamine moiety. This compound is notable for its chirality, existing as a single enantiomer with the (S)-configuration. It is often used in asymmetric synthesis and as a chiral building block in the production of pharmaceuticals and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-1-Cyclohexylethylamine typically involves the reduction of the corresponding ketone, (S)-(+)-1-Cyclohexylethanone, using a suitable reducing agent such as lithium aluminum hydride or sodium borohydride. The reaction is carried out under anhydrous conditions to prevent the decomposition of the reducing agent.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of the corresponding imine or oxime. This method offers the advantage of scalability and cost-effectiveness. The reaction is usually conducted in the presence of a metal catalyst such as palladium on carbon or Raney nickel, under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-1-Cyclohexylethylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or carbamates.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as acyl chlorides, isocyanates, or chloroformates are used under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, ureas, or carbamates.
Scientific Research Applications
(S)-(+)-1-Cyclohexylethylamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Utilized in the development of chiral drugs and as an intermediate in the synthesis of pharmaceuticals.
Industry: Applied in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of (S)-(+)-1-Cyclohexylethylamine involves its interaction with various molecular targets, depending on its application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biochemical outcomes.
Comparison with Similar Compounds
®-(-)-1-Cyclohexylethylamine: The enantiomer of (S)-(+)-1-Cyclohexylethylamine, with opposite stereochemistry.
Cyclohexylamine: Lacks the ethyl group, making it less sterically hindered.
1-Phenylethylamine: Contains a phenyl group instead of a cyclohexyl group, affecting its reactivity and applications.
Uniqueness: this compound is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis and in the production of chiral pharmaceuticals, where the stereochemistry of the molecule is crucial for its biological activity.
Properties
IUPAC Name |
(1S)-1-cyclohexylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWOPGDJMAJJDG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17430-98-7 | |
| Record name | (S)-(+)-1-Cyclohexylethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique property of (S)-(+)-1-Cyclohexylethylamine makes it particularly interesting for crystallography studies?
A1: this compound exhibits a remarkable ability to undergo chirality inversion within a crystal lattice solely upon exposure to light. [, ] This phenomenon, observed in crystals of certain cobalt complexes containing this compound, allows researchers to directly observe and study the dynamics of chiral molecules within a solid-state environment. [, , ] This has significant implications for understanding solid-state reactions and developing new methods for chiral synthesis.
Q2: Beyond its role in asymmetric synthesis, what other applications have been explored for this compound?
A3: this compound has been incorporated into the synthesis of novel chiral lead-free semiconductors, specifically (R)/(S)-CHEA4Bi2BrxI10-x crystals and thin films. [] These materials exhibit intriguing optical properties, including tunable circular dichroism and long-lived excitations with optically induced chirality memory. [] This discovery paves the way for potential applications in semiconductor lighting, optical communication, and spintronics.
Q3: Can you elaborate on how the crystal structure influences the photo-induced chirality inversion of this compound in cobalt complexes?
A4: X-ray crystallographic studies have revealed that the shape and size of the reaction cavity surrounding the this compound moiety within the crystal lattice directly influence the chirality inversion process. [, , ] The presence of different solvents or ligands can alter this cavity, leading to variations in the inversion pathway and final enantiomeric ratios. [, ] This underscores the importance of crystal engineering in controlling solid-state reactions.
Q4: Are there any known applications of this compound in the development of antimicrobial agents?
A5: While not directly used as an antimicrobial agent, research has shown that this compound can be a component of plant extracts with antimicrobial properties. For instance, it was identified in extracts from Juglans regia tree bark, which exhibited activity against various human pathogens. [] This finding suggests that further investigation into the potential of this compound or its derivatives in medicinal chemistry might be warranted.
Q5: Has this compound been used in the synthesis of other chiral heterocyclic compounds?
A6: Yes, this compound has been successfully employed in the preparation of chiral 2,3-dihydro-1H-1,3,2-diazaboroles. [] These compounds, featuring a boron atom within a five-membered ring, are of interest for their potential applications in various fields, including catalysis and materials science. The use of this compound allows for the introduction of chirality into these structures, expanding their potential applications in asymmetric synthesis and other areas.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



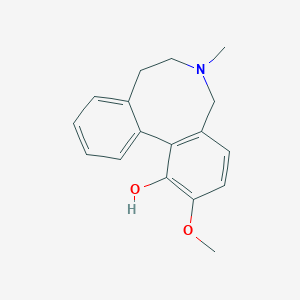
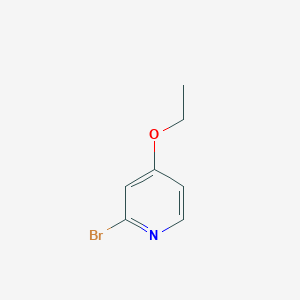


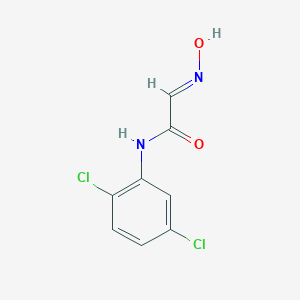
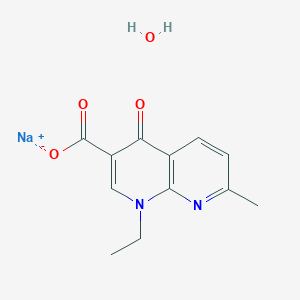
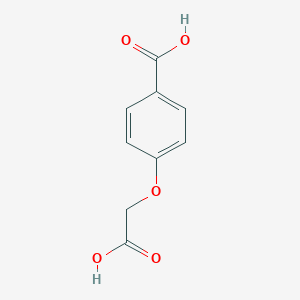
![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)

